molecular formula C11H13FO4S B1420310 Ethyl 3-(4-fluorobenzenesulfonyl)propanoate CAS No. 1099681-75-0

Ethyl 3-(4-fluorobenzenesulfonyl)propanoate

Cat. No.: B1420310
CAS No.: 1099681-75-0
M. Wt: 260.28 g/mol
InChI Key: GAFARCSAKLMHDE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorobenzenesulfonyl)propanoate is a chemical compound with the CAS Number: 1099681-75-0 . It has a molecular weight of 260.29 and its molecular formula is C11H13FO4S . The compound is typically stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 3-[(4-fluorophenyl)sulfonyl]propanoate . The InChI code for this compound is 1S/C11H13FO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 .

Scientific Research Applications

Herbicide Synthesis

Ethyl 3-(4-fluorobenzenesulfonyl)propanoate has been explored in the synthesis of herbicides. A study by Makino and Yoshioka (1987) discussed the synthesis of a fluoro analogue of the herbicide quizalofopethyl from related compounds, showcasing its potential in agricultural chemistry (Makino & Yoshioka, 1987).

Anticancer Activity

Ruan et al. (2009) synthesized 2-(4-Fluorobenzylideneamino) propanoic acid, a compound related to this compound, and tested its anticancer activity. The study indicated potential applications in cancer treatment (Ruan et al., 2009).

Pharmaceutical Synthesis

Cheng Huansheng (2013) discussed the synthesis of Dabigatran Etexilate, a pharmaceutical compound, using ethyl 3-(pyridin-2ylamino)propanoate, a compound similar to this compound. This illustrates its utility in pharmaceutical synthesis (Cheng, 2013).

Polymer Science

Chang et al. (1992) utilized 4-Fluorobenzenesulfonyl chloride, related to this compound, for activating hydroxyl groups of polymeric carriers. This study demonstrates its application in bioconjugation and polymer science (Chang et al., 1992).

Photophysical Properties Research

Kuruca et al. (2018) conducted a study involving ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate, a derivative of this compound, to investigate photophysicochemical properties of certain phthalocyanines. This indicates its role in photochemical and photophysical studies (Kuruca et al., 2018).

Spectroscopy and Crystallography

Various studies have employed compounds related to this compound in spectroscopy and crystallography, providing insights into molecular structures and interactions (Vogt et al., 2013); (Song et al., 2007).

Chemical Synthesis

This compound and its derivatives have been extensively used in chemical synthesis, indicating their versatility and utility in creating a wide range of chemical compounds (Rodríguez & Setínek, 1975); (Zhang Dehua & Zhang Xiaoyan, 2008).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 3-(4-fluorobenzenesulfonyl)propanoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between this compound and biomolecules are primarily mediated through binding interactions, which can affect the conformation and activity of the target molecules .

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes, leading to the formation of different metabolites. These metabolic pathways can influence the overall activity and function of the compound. For example, the interaction of this compound with specific enzymes or cofactors can affect metabolic flux and metabolite levels, ultimately impacting cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can affect its biological activity and function, as well as its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)sulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFARCSAKLMHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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